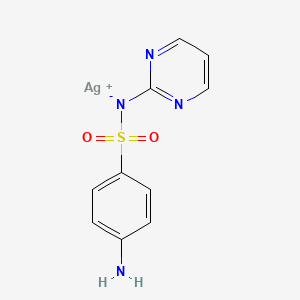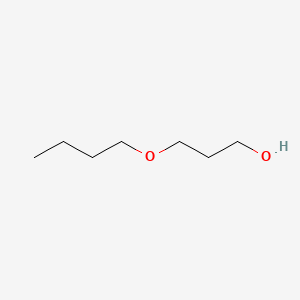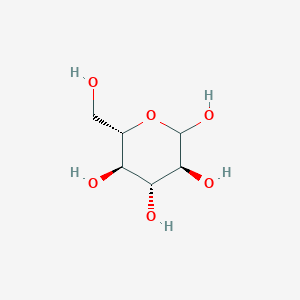
sodium;2-oxo(2,3-13C2)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-oxo(2,3-13C2)propanoate, also known as sodium pyruvate, is a compound where the carbon atoms at positions 2 and 3 are isotopically labeled with carbon-13. This compound is a derivative of pyruvic acid and is commonly used in various biochemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Sodium;2-oxo(2,3-13C2)propanoate can be synthesized by neutralizing isotopically labeled pyruvic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where the pyruvic acid is dissolved and then titrated with a sodium hydroxide solution until the pH reaches neutrality. The resulting solution is then evaporated to yield this compound as a crystalline solid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The isotopically labeled pyruvic acid is produced through fermentation processes using carbon-13 labeled glucose as a substrate. The pyruvic acid is then neutralized with sodium hydroxide in large reactors, and the product is crystallized and purified for commercial use .
化学反应分析
Types of Reactions
Sodium;2-oxo(2,3-13C2)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form lactic acid.
Substitution: It can undergo nucleophilic substitution reactions where the carboxylate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Acetic acid and carbon dioxide.
Reduction: Lactic acid.
Substitution: Various substituted pyruvates depending on the nucleophile used.
科学研究应用
Sodium;2-oxo(2,3-13C2)propanoate is widely used in scientific research due to its role in metabolic pathways and its isotopic labeling, which allows for detailed studies of metabolic processes. Some applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Used in studies of cellular metabolism and energy production.
Medicine: Used in metabolic studies and as a supplement in cell culture media to enhance cell growth and viability.
Industry: Used in the production of various chemicals and as a food additive.
作用机制
Sodium;2-oxo(2,3-13C2)propanoate exerts its effects primarily through its role in the glycolytic pathway. It is converted to acetyl-CoA, which enters the citric acid cycle, leading to the production of ATP, the primary energy currency of the cell. The isotopic labeling allows for the tracking of carbon atoms through metabolic pathways, providing insights into the mechanisms of energy production and metabolic regulation .
相似化合物的比较
Similar Compounds
Sodium propionate: Similar in structure but lacks the keto group.
Sodium acetate: Similar in structure but has a methyl group instead of the keto group.
Sodium lactate: Similar in structure but has a hydroxyl group instead of the keto group.
Uniqueness
Sodium;2-oxo(2,3-13C2)propanoate is unique due to its isotopic labeling, which allows for detailed metabolic studies. Its keto group also makes it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds .
属性
IUPAC Name |
sodium;2-oxo(2,3-13C2)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-AWQJXPNKSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.029 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate](/img/structure/B7801991.png)
![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B7802002.png)











